molecular formula C57H106O6 B1258435 1-octadecanoyl-2,3-di-(9Z-octadecenoyl)-sn-glycerol

1-octadecanoyl-2,3-di-(9Z-octadecenoyl)-sn-glycerol

Cat. No. B1258435
M. Wt: 887.4 g/mol
InChI Key: RYNHWWNZNIGDAQ-BMTCQUSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-octadecanoyl-2,3-dioleoyl-sn-glycerol is a triacyl-sn-glycerol in which the 1-acyl group is octadecanoyl while the 2- and 3-acyl groups are oleoyl. It has a role as a human blood serum metabolite. It is a triacyl-sn-glycerol and a triacylglycerol 54:2.

Scientific Research Applications

Synthesis and Enzymatic Conversion

  • Improved Synthesis for Research Applications : A method was developed for synthesizing a structurally similar compound, 1-0-[9', 10'-(3)H2] octadecyl-2-octadecenoyl-sn-glycerol-3-phosphorylethanolamine, starting from 1-0-octadecen-9'-ylglycerol. This synthesis is significant for biochemical studies involving similar glycerol derivatives (Paltauf, 1976).

  • Enzymatic Experiments : Research involving the synthesis of 1,2-di-O-9′-octadecenyl-3-O-β-D-galactopyranosyl-sn-glycerol demonstrated its enzymatic conversion by plant enzymes into a different derivative, highlighting its potential in biological transformation studies (Heinz, Siebertz, & Linscheid, 1979).

Lipid Analysis and Characterization

  • Characterization of Lipids in Pathogens : A study on Corynebacterium amycolatum characterized a new lipid, acyl-phosphatidylinositol (acyl-PI), containing structures similar to 1-octadecanoyl-2,3-di-(9Z-octadecenoyl)-sn-glycerol, expanding our understanding of lipid structures in pathogenic bacteria (Valero-Guillén, Yagüe, & Segovia, 2005).

  • Studies in Phospholipid Bilayers : Research on the synthesis and properties of isomers of cis-octadecenoic acid, including compounds similar to 1-octadecanoyl-2,3-di-(9Z-octadecenoyl)-sn-glycerol, contributed to understanding the hydrocarbon chain packing and molecular motion in phospholipid bilayers (Barton & Gunstone, 1975).

  • Chemical Synthesis for Structural Studies : Studies involving the synthesis of chlorinated and non-chlorinated triacylglycerols similar to 1-octadecanoyl-2,3-di-(9Z-octadecenoyl)-sn-glycerol have been conducted to develop analytical methods for the determination of such lipids in biological samples (Lefsay, Guy, Chatt, & White, 2013).

Biological and Medical Research

  • Metabolic Studies in Humans and Rodents : Research on dietary ether lipids, similar to the compound , showed their incorporation into plasmalogens in human and rodent tissues, suggesting their role in metabolic processes and potential therapeutic applications (Das, Holmes, Wilson, & Hajra, 1992).

  • Biomarker Identification in Asthma : A study using ultra-high-performance liquid chromatography coupled with mass spectrometry identified metabolites similar to 1-octadecanoyl-2,3-di-(9Z-octadecenoyl)-sn-glycerol in sputum samples, indicating its potential as a biomarker in asthma diagnosis (Tian et al., 2017).

properties

Product Name

1-octadecanoyl-2,3-di-(9Z-octadecenoyl)-sn-glycerol

Molecular Formula

C57H106O6

Molecular Weight

887.4 g/mol

IUPAC Name

[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] octadecanoate

InChI

InChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25,27-28,30,54H,4-24,26,29,31-53H2,1-3H3/b28-25-,30-27-/t54-/m0/s1

InChI Key

RYNHWWNZNIGDAQ-BMTCQUSZSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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